molecular formula C8H8ClNO2 B133537 N-(5-Chloro-2-hydroxyphenyl)acetamide CAS No. 26488-93-7

N-(5-Chloro-2-hydroxyphenyl)acetamide

Cat. No. B133537
Key on ui cas rn: 26488-93-7
M. Wt: 185.61 g/mol
InChI Key: HGDAFIJKXCFHPG-UHFFFAOYSA-N
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Patent
US07449475B2

Procedure details

To a suspension of 2-amino-4-chlorophenol (1.43 g, 10.0 mmol) in methanol was added acetic anhydride (0.945 mL, 10.0 mmol) and the reaction mixture was stirred at room temperature for 2 h. The volatiles were removed in vacuo to give the subtitled compound (1.5 g).
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.945 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[C:10](OC(=O)C)(=[O:12])[CH3:11]>CO>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([OH:9])=[C:2]([NH:1][C:10](=[O:12])[CH3:11])[CH:7]=1

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.945 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)NC(C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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